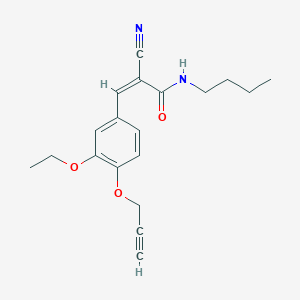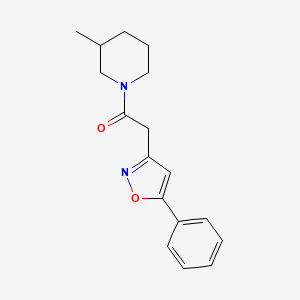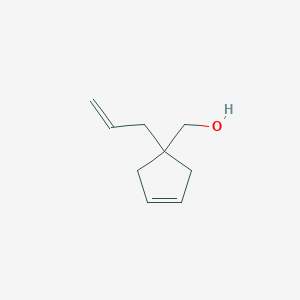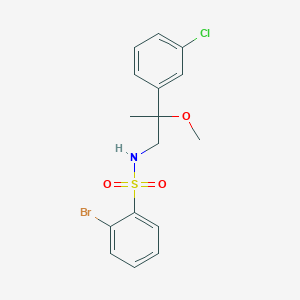
(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide, also known as AG-879, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research for its ability to inhibit EGFR signaling, which is implicated in various diseases, including cancer.
Mechanism of Action
(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide works by binding to the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its activity. This leads to a decrease in downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are involved in cell growth and survival. The inhibition of EGFR signaling by (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells, which leads to their death. (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide also inhibits the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes.
Advantages and Limitations for Lab Experiments
(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide is a potent and selective inhibitor of EGFR tyrosine kinase, which makes it an ideal tool for studying the role of EGFR signaling in various biological processes. Its ability to inhibit the growth and proliferation of cancer cells also makes it a promising candidate for cancer therapy. However, (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide has some limitations, including its low solubility in water and its poor pharmacokinetic properties. These limitations can make it difficult to use in certain experiments and may limit its therapeutic potential.
Future Directions
There are several future directions for research involving (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase, which could have improved pharmacokinetic properties and therapeutic potential. Another area of interest is the study of the role of EGFR signaling in the development of drug resistance in cancer cells, and the potential use of (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide in overcoming this resistance. Additionally, (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide could be used in combination with other drugs to enhance its therapeutic efficacy and reduce its limitations.
Synthesis Methods
(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled and cyclized to form the final product. The yield of the synthesis process is typically around 10-15%.
Scientific Research Applications
(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide has been extensively used in scientific research to study the role of EGFR signaling in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. (Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide has also been used to study the role of EGFR signaling in embryonic development, wound healing, and tissue repair.
properties
IUPAC Name |
(Z)-N-butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-7-10-21-19(22)16(14-20)12-15-8-9-17(24-11-5-2)18(13-15)23-6-3/h2,8-9,12-13H,4,6-7,10-11H2,1,3H3,(H,21,22)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXXWXMHDDQOE-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)OCC#C)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC(=C(C=C1)OCC#C)OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-Butyl-2-cyano-3-(3-ethoxy-4-prop-2-ynoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Acetylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2995509.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate](/img/structure/B2995511.png)
![1-[5-(2-Oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2995512.png)
![8-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2995515.png)


![1-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2995520.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995528.png)

![N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2995530.png)
